N-(3-cyclopropyl-2-propyn-1-yl)-N-methylcyclohexanamine
Übersicht
Beschreibung
N-(3-cyclopropyl-2-propyn-1-yl)-N-methylcyclohexanamine, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a synthetic compound that has shown promising results in preclinical studies for the treatment of cancer.
Wirkmechanismus
CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the activation of the p53 pathway, which induces apoptosis in cancer cells. CX-5461 has also been shown to induce DNA damage, which further contributes to its anticancer activity.
Biochemical and Physiological Effects
CX-5461 has been shown to have a broad spectrum of anticancer activity. It induces apoptosis in cancer cells by activating the p53 pathway and inducing DNA damage. CX-5461 has also been shown to reduce tumor growth and metastasis in preclinical studies. However, it has been reported to have some off-target effects, including hematotoxicity and cardiotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
CX-5461 is a useful tool for studying the role of RNA polymerase I transcription in cancer cells. It has shown efficacy against a wide range of cancer types, making it a promising candidate for cancer therapy. However, CX-5461 has some limitations for lab experiments, including its off-target effects and the need for high concentrations to achieve its anticancer activity.
Zukünftige Richtungen
There are several future directions for the development of CX-5461 as a cancer therapy. One direction is to develop more potent and selective inhibitors of RNA polymerase I transcription that have fewer off-target effects. Another direction is to explore the combination of CX-5461 with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to understand the mechanism of action of CX-5461 and its potential application in precision medicine.
Conclusion
CX-5461 is a promising small molecule inhibitor of RNA polymerase I transcription that has shown efficacy against a wide range of cancer types. It selectively inhibits RNA polymerase I transcription, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. CX-5461 has some limitations for lab experiments, including its off-target effects and the need for high concentrations to achieve its anticancer activity. However, there are several future directions for the development of CX-5461 as a cancer therapy, including the development of more potent and selective inhibitors and exploration of combination therapy.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies as a selective inhibitor of RNA polymerase I transcription, which is essential for the production of ribosomal RNA. The inhibition of RNA polymerase I transcription leads to the activation of the p53 pathway, resulting in the induction of apoptosis in cancer cells. CX-5461 has shown efficacy against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-14(11-5-6-12-9-10-12)13-7-3-2-4-8-13/h12-13H,2-4,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTODHVPXXEXIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CC1CC1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropylprop-2-ynyl)-N-methylcyclohexanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.